

Conformational analysis of 2,2'-Dimethoxybiphenyl and its atropisomers

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Compound of Interest

Compound Name: 2,2'-Dimethoxybiphenyl

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An In-depth Technical Guide to the Conformational Analysis of **2,2'-Dimethoxybiphenyl** and its Atropisomers

Introduction: The Phenomenon of Atropisomerism

Atropisomerism is a unique form of axial chirality that arises from hindered rotation around a single bond, most commonly the carbon-carbon bond connecting two aryl rings.^[1] This restriction to rotation creates a significant energy barrier, allowing for the isolation of distinct, non-interconverting conformers known as atropisomers.^[1] These isomers are not a result of a traditional stereocenter but of a chiral axis. The stability and interconversion rate of atropisomers are critical in medicinal chemistry and materials science, as different atropisomers can exhibit vastly different biological activities and physical properties.^{[2][3]}

2,2'-Dimethoxybiphenyl serves as a classic model for studying this phenomenon. The steric hindrance imposed by the methoxy groups at the ortho positions of each phenyl ring creates a substantial barrier to rotation around the central C-C bond. This guide provides a comprehensive technical overview of the conformational analysis of **2,2'-dimethoxybiphenyl**, detailing its structural properties, the experimental and computational methods used for its study, and the quantitative data that defines its conformational landscape.

Conformational Landscape and Stability

The rotation around the central C1-C1' bond in **2,2'-dimethoxybiphenyl** defines its conformation. The key parameter is the dihedral angle (θ) between the planes of the two

phenyl rings.

- **Stable Conformation:** Due to the steric repulsion between the ortho-methoxy groups, a planar conformation ($\theta = 0^\circ$ or 180°) is highly unstable. The molecule adopts a non-planar, or gauche, conformation in its lowest energy state. X-ray crystallographic studies have determined this dihedral angle with high precision.^{[4][5]} The molecule possesses a crystallographic twofold axis perpendicular to the central C-C bond.^[4]
- **Atropisomers:** This non-planar structure is chiral. The two stable enantiomeric conformers are designated as (P) (plus) for a right-handed helix and (M) (minus) for a left-handed helix.
- **Rotational Barrier:** The interconversion between the (P) and (M) atropisomers occurs through rotation around the central bond, passing through a high-energy planar transition state. The energy required to overcome this hurdle is known as the rotational barrier. The magnitude of this barrier determines the stability and isolability of the atropisomers at a given temperature.^[1]

Quantitative Conformational Data

The following table summarizes the key quantitative data obtained from experimental and computational studies on **2,2'-dimethoxybiphenyl** and related structures.

Parameter	Value	Method	Source(s)
Dihedral Angle (C-C-C-C)	66.94 (7)°	X-ray Crystallography	[4]
Methoxy Group Twist Angle	10.69 (8)°	X-ray Crystallography	[4]
Rotational Barrier Classification	Class 1 Atropisomer	General Definition	[2]
Comparative Dihedral Angles			
2,2'-Dimethylbiphenyl	~87°	Fluorescence Spectroscopy	[6]
2,2'-Dimethoxy-6,6'-dinitrobiphenyl	60.5 (3)°	X-ray Crystallography	[7]

Note: Class 1 atropisomers possess rotational barriers under 84 kJ/mol (20 kcal/mol) and tend to racemize quickly at room temperature.[2]

Experimental and Computational Protocols

A combination of experimental techniques and computational modeling is employed to fully characterize the conformational properties of atropisomers like **2,2'-dimethoxybiphenyl**.

Synthesis

A standard laboratory synthesis for **2,2'-dimethoxybiphenyl** is detailed below.

Protocol:

- Dissolve 2,2'-dihydroxybiphenyl (1 equivalent) in an aqueous sodium hydroxide solution.[4]
- Cool the solution using an ice bath and stir vigorously.
- Add dimethyl sulfate (approximately 5 equivalents) dropwise to the solution over a period of 10 minutes.[4]

- Continue stirring for several hours to allow the reaction to complete.
- Collect the resulting precipitate by filtration.
- Dissolve the crude product in a suitable organic solvent (e.g., chloroform), wash with an aqueous NaOH solution, and dry over a desiccant like magnesium sulfate.[4]
- Purify the final product by recrystallization from a solvent such as acetone.[4]

X-ray Crystallography

This technique provides the most precise information about the molecule's conformation in the solid state.

Protocol:

- **Crystal Growth:** Grow single crystals of high purity **2,2'-dimethoxybiphenyl** suitable for diffraction. This is often achieved by slow evaporation of a saturated solution.
- **Data Collection:** Mount a single crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector.[7]
- **Structure Solution and Refinement:** The diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of individual atoms are determined. The structural model is then refined to achieve the best fit with the experimental data.[4][7] This refinement yields precise bond lengths, bond angles, and the critical dihedral angle between the phenyl rings.

Variable-Temperature NMR (VT-NMR)

VT-NMR is a powerful method for measuring the kinetics of conformational interconversion and determining rotational energy barriers in solution.[8][9]

Protocol:

- **Sample Preparation:** Dissolve a pure sample of the biphenyl derivative in a suitable deuterated solvent that remains liquid over a wide temperature range.

- **Initial Spectrum:** Record a standard ^1H NMR spectrum at room temperature. For a rapidly interconverting atropisomer, signals for chemically equivalent protons on the two rings will appear averaged.
- **Low-Temperature Analysis:** Gradually lower the temperature of the NMR probe. As the rate of rotation slows, the signals for the now distinct protons in the "frozen" conformers will broaden, a phenomenon known as coalescence.
- **Coalescence and Splitting:** At the coalescence temperature (T_c), the separate signals merge into a single broad peak. Below T_c , the single peak splits into two distinct signals corresponding to the individual atropisomers.^[9]
- **Data Analysis:** The rate constant (k) for interconversion at the coalescence temperature can be calculated from the separation of the signals ($\Delta\nu$) at low temperatures. The free energy of activation (ΔG^\ddagger), which represents the rotational barrier, is then determined using the Eyring equation.

Computational Chemistry

Theoretical methods, particularly Density Functional Theory (DFT), are used to model the conformational landscape, calculate rotational barriers, and corroborate experimental findings.^{[10][11]}

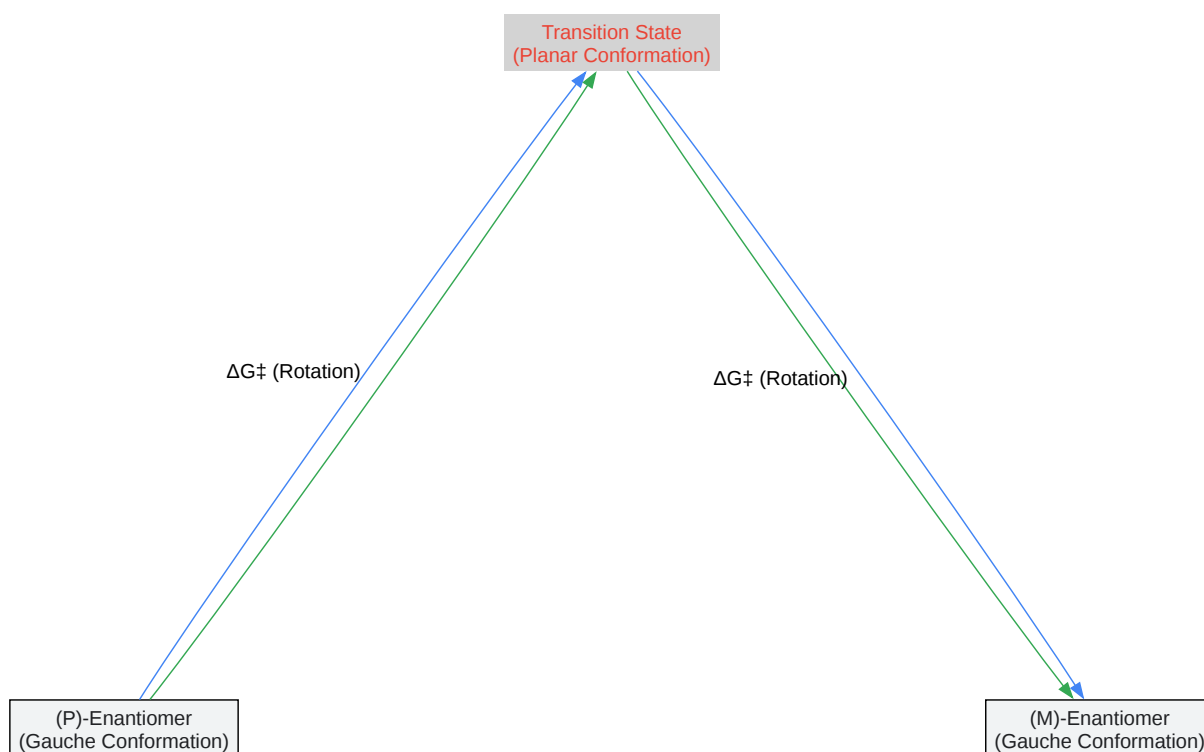
Protocol:

- **Geometry Optimization:** The three-dimensional structure of **2,2'-dimethoxybiphenyl** is optimized to find its most stable (lowest energy) conformation. A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G*) are selected for this purpose.^{[11][12]}
- **Potential Energy Surface (PES) Scan:** To determine the rotational barrier, a relaxed PES scan is performed. The dihedral angle between the phenyl rings is systematically varied in small increments (e.g., 5-10°). At each step, the energy is calculated while allowing the rest of the molecule's geometry to relax.^[13]
- **Transition State Search:** The geometry corresponding to the highest point on the energy profile (the transition state, typically the planar conformation) is identified and confirmed through a frequency calculation (a single imaginary frequency).

- Barrier Calculation: The rotational energy barrier is calculated as the energy difference between the optimized ground-state conformer and the transition state structure.

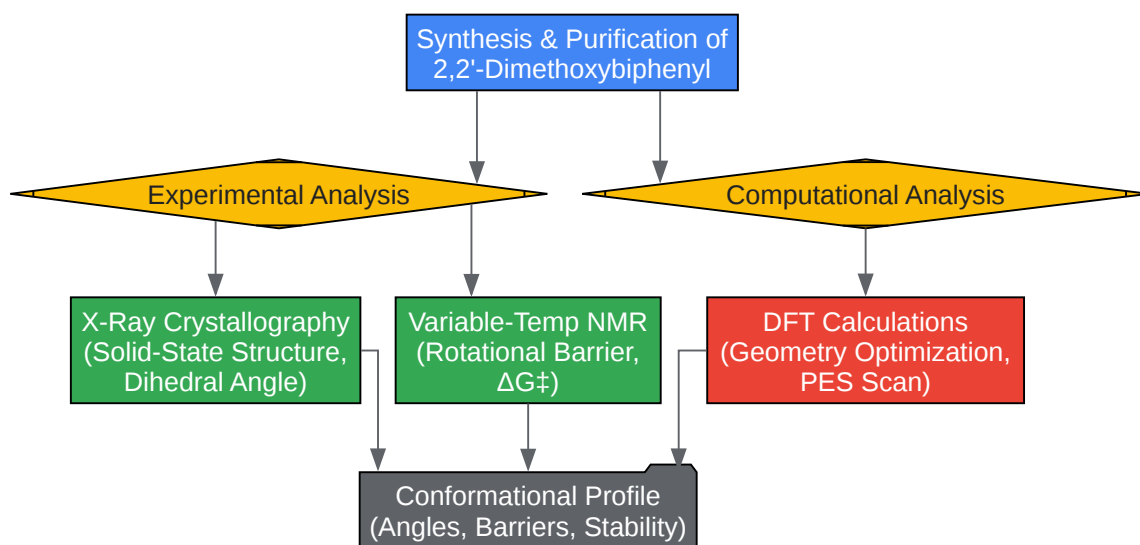
Visualizations of Conformational Dynamics

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of **2,2'-dimethoxybiphenyl**.



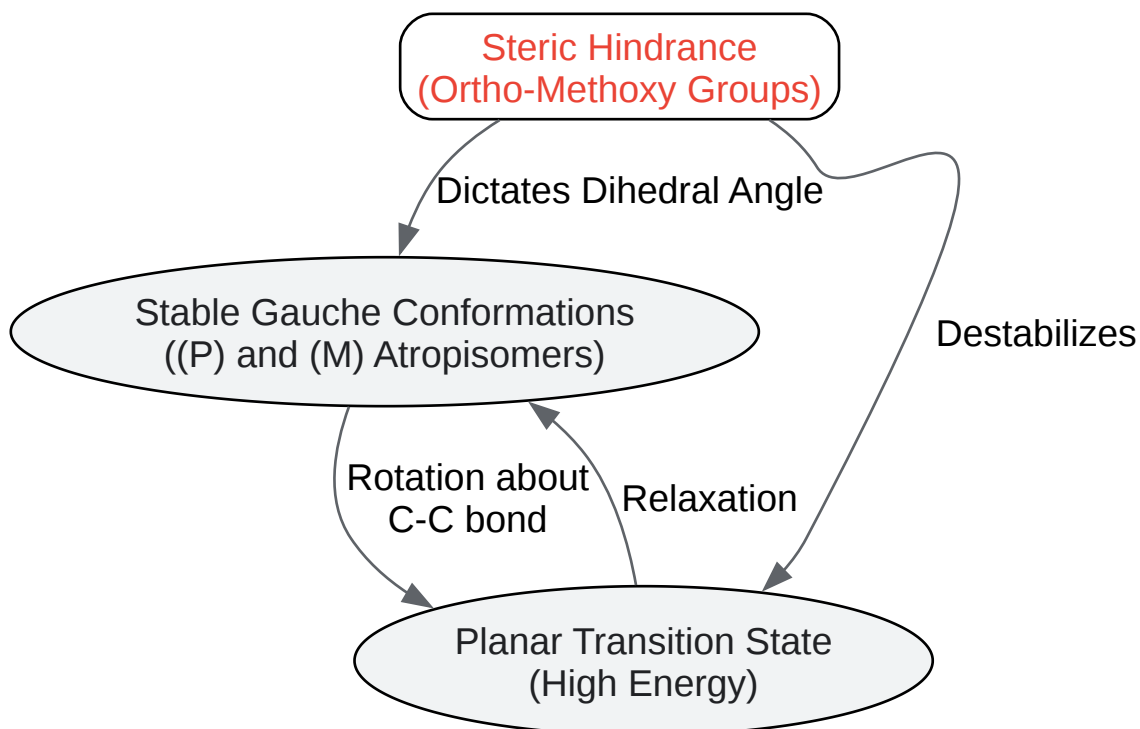
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Caption: Interconversion pathway between the (P) and (M) atropisomers.



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Caption: Experimental and computational workflow for conformational analysis.



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Caption: Logical relationships governing the conformational stability.

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